ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:
- 6-Chloro substituent: Enhances lipophilicity and influences electronic properties of the aromatic system.
- 2-Thienyl group: A sulfur-containing heterocycle that contributes to π-π stacking interactions and metabolic stability.
This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors (e.g., GABAₐ) and translocator protein (TSPO) tracers .
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
ethyl N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H12ClN3O2S/c1-2-20-14(19)17-13-12(10-4-3-7-21-10)16-11-6-5-9(15)8-18(11)13/h3-8H,2H2,1H3,(H,17,19) |
InChI Key |
HUPMPMIAXSSENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature .
Chemical Reactions Analysis
Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new drugs and therapeutic agents due to its diverse biological activities .
Mechanism of Action
The mechanism of action of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclin-dependent kinases or modulate GABA A receptors .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
- Electron-withdrawing groups (e.g., 4-iodophenyl in CLINME) enhance binding affinity for TSPO but reduce metabolic stability compared to thienyl .
- Amide vs. Carbamate : Alpidem’s acetamide group confers anxiolytic activity, while the carbamate in the target compound may improve hydrolytic stability over esters .
Modifications at Position 3
Key Observations :
Core Heterocycle Modifications
Key Observations :
- Pyridazine cores (e.g., ) exhibit distinct electronic profiles, altering binding to biological targets compared to pyridine-based systems.
Pharmacological and Physicochemical Insights
- Metabolic Stability : The ethyl carbamate group in the target compound is less prone to hydrolysis than ester-containing analogues (e.g., CLINME’s acetamide) .
- Receptor Selectivity : The 2-thienyl group may confer selectivity for GABAₐ δ-subunits, similar to DS2, but with improved pharmacokinetics due to the carbamate .
- Lipophilicity : Calculated logP values (estimated):
- Target compound: ~3.2 (moderate BBB penetration).
- SL 83-0912: ~2.5 (lower due to hydroxypropyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
